4-Chloro-6-methylpyridin-2-OL
CAS No.:
Cat. No.: VC13603990
Molecular Formula: C6H6ClNO
Molecular Weight: 143.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClNO |
|---|---|
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | 4-chloro-6-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H6ClNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) |
| Standard InChI Key | KVNCIZDMBVKRKV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1)Cl |
| Canonical SMILES | CC1=CC(=CC(=O)N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Chloro-6-methylpyridin-2-OL belongs to the pyridin-2-ol family, a subclass of heterocyclic aromatic compounds. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-chloro-6-methyl-1H-pyridin-2-one | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| SMILES | CC1=CC(=CC(=O)N1)Cl | |
| InChI Key | KVNCIZDMBVKRKV-UHFFFAOYSA-N |
The compound’s structure features a planar pyridine ring with substituents influencing its electronic and steric properties. The hydroxyl group at position 2 enables hydrogen bonding, while the chlorine atom enhances electrophilic reactivity .
Synthesis and Reactivity
Reactivity and Derivatives
The hydroxyl group at position 2 allows for etherification or esterification, while the chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Methyl groups typically undergo oxidation to carboxylic acids or remain inert under mild conditions. Derivatives such as 4-chloro-6-methylpyrimidin-2-amine have been explored for anticancer applications, underscoring the scaffold’s versatility.
Physicochemical Properties
Calculated and Experimental Data
PubChem lists the molecular weight as 143.57 g/mol, consistent across isomers . Predicted properties include:
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Boiling Point: ~353°C (estimated for analogs)
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Density: ~1.3 g/cm³ (similar to chloropyridines)
Experimental data on solubility and stability remain scarce, though chlorinated pyridinols are generally sparingly soluble in water but soluble in polar organic solvents.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s reactivity makes it valuable for synthesizing α-aminophosphonates and other bioactive molecules. For example, pyrimidineamine derivatives exhibit antitrypanosomal activity, highlighting the therapeutic potential of chloropyridines .
Agrochemicals
Chlorinated pyridines are precursors to herbicides and pesticides. The methyl and chlorine substituents enhance lipophilicity, aiding penetration into plant tissues.
Future Research Directions
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Synthetic Optimization: Develop efficient, scalable routes for 4-Chloro-6-methylpyridin-2-OL.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.
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Structure-Activity Relationships: Modify substituents to enhance potency and selectivity.
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